[4-(5-Methylthiophen-2-yl)phenyl]methanamine;hydrochloride
Description
[4-(5-Methylthiophen-2-yl)phenyl]methanamine hydrochloride is a substituted aryl methanamine derivative featuring a phenyl ring linked to a 5-methylthiophen-2-yl group, with a primary amine functional group protonated as a hydrochloride salt. Based on similar compounds (e.g., 1-(5-methylthiophen-2-yl)methanamine hydrochloride, C₆H₁₀ClNS ), the molecular formula for the target compound can be inferred as C₁₂H₁₄ClNS, assuming a biphenyl-thiophene backbone. Such compounds are typically used in pharmaceutical research, catalysis, or as intermediates in organic synthesis due to their amine functionality and aromatic stability.
Properties
IUPAC Name |
[4-(5-methylthiophen-2-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS.ClH/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11;/h2-7H,8,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMKLLULCUIHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Methylthiophen-2-yl)phenyl]methanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylthiophene and benzylamine.
Reaction Conditions: The reaction involves the formation of a carbon-nitrogen bond between the 5-methylthiophene and the benzylamine under controlled conditions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(5-Methylthiophen-2-yl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The tetrazine derivative (CAS 1345866-68-3) exhibits high reactivity in click chemistry due to its electron-deficient tetrazine ring, unlike the thiophene-based compounds, which are more stable and suited for aromatic interactions . The thiadiazole derivative (CAS 695199-54-3) may show antimicrobial activity, as thiadiazoles are known for such applications .
Solubility and Stability: (4-Methoxyphenyl)(phenyl)methanamine hydrochloride (CAS 5267-46-9) is soluble in DMSO and methanol, making it advantageous for biological assays . In contrast, thiophene derivatives often require polar aprotic solvents.
Toxicity Data Gaps :
- While Thiophene fentanyl hydrochloride (CAS 2306823-39-0) has unstudied toxicology , this highlights the need for caution when extrapolating safety data to other thiophene-containing amines.
Biological Activity
[4-(5-Methylthiophen-2-yl)phenyl]methanamine;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a 5-methylthiophen-2-yl group and an amine functionality, contributing to its unique chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility, making it suitable for biological assays.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that compounds with similar thiophene structures often possess antibacterial and antifungal properties. For example, derivatives of thiophene have been documented to inhibit the growth of various bacterial strains, suggesting a broad-spectrum antimicrobial potential .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The interaction with key molecular targets such as enzymes or receptors involved in cancer progression is a critical area of research. For instance, compounds with structural similarities have shown promising results in inhibiting human sirtuin 2 (SIRT2), which is implicated in cancer and neurodegenerative diseases .
The mechanism of action for this compound involves binding to specific molecular targets within cells, modulating their activity. This modulation can lead to various biological effects, including the inhibition of enzyme activity and disruption of cellular signaling pathways. The exact pathways remain an active area of investigation.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of SIRT2 activity |
Notable Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Studies : In vitro assays revealed that the compound could reduce cell viability in certain cancer cell lines by promoting apoptotic pathways. The IC50 values indicated potent activity at low concentrations, suggesting high efficacy .
- Molecular Docking Studies : Computational studies using molecular docking techniques indicated favorable interactions between the compound and the active sites of target proteins involved in cancer metabolism, supporting its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
